B1575777 Temporin-1TGa

Temporin-1TGa

Cat. No.: B1575777
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-1TGa is a cationic antimicrobial peptide (AMP) derived from the skin secretions of the European red frog (Rana temporaria). It belongs to the temporin family, which is characterized by short sequences (10–14 residues), amphipathic α-helical structures, and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . This compound specifically exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) ranging from 2–8 µM . Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis . Unlike many AMPs, this compound retains activity in physiological salt conditions, making it a promising candidate for therapeutic development .

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPILGKLLSGIL

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Temporin-1TGa and Structural Analogues

Property This compound Temporin-1CEa Temporin-1Oc
Sequence FLPLIGRVLSGIL FLPLLAGLAANFL FVQWFSKFLGRIL
Length (residues) 13 13 14
Net Charge (+) +3 +2 +4
MIC (µM) vs. MRSA 2–8 16–32 4–16
Hemolytic Activity Low (HC₅₀ > 100 µM) Moderate (HC₅₀ = 50 µM) High (HC₅₀ = 25 µM)
Salt Sensitivity Resistant Sensitive Partially Resistant

Key Findings :

  • Temporin-1CEa : Despite structural similarity (68% sequence homology), Temporin-1CEa shows reduced potency against MRSA due to its lower net charge (+2 vs. +3), which weakens membrane interactions . Its moderate hemolytic activity limits therapeutic applicability.
  • Temporin-1Oc : This analogue has a higher net charge (+4) and broader activity spectrum, including Gram-negative E. coli (MIC = 8–16 µM). However, its strong hemolytic activity (HC₅₀ = 25 µM) poses safety concerns .
Functionally Similar AMPs

Table 2: Comparison with Functionally Similar AMPs

Property This compound Melittin (Bee Venom) LL-37 (Human Cathelicidin)
Source Rana temporaria Apis mellifera Human neutrophils
Length (residues) 13 26 37
Net Charge (+) +3 +6 +6
MIC (µM) vs. MRSA 2–8 1–4 4–8
Hemolytic Activity Low High (HC₅₀ = 5 µM) Moderate (HC₅₀ = 40 µM)
Immunomodulatory Role None reported Pro-inflammatory Anti-inflammatory

Key Findings :

  • Melittin : While 3x more potent against MRSA, melittin’s high hemolysis and pro-inflammatory effects make it unsuitable for systemic use .
  • LL-37 : This human AMP has dual antimicrobial and anti-inflammatory functions but requires higher concentrations (4–8 µM) for MRSA inhibition compared to this compound .

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